molecular formula C7H6ClIO B2485142 1-Chloro-3-iodo-2-methoxybenzene CAS No. 860585-01-9

1-Chloro-3-iodo-2-methoxybenzene

Cat. No. B2485142
CAS RN: 860585-01-9
M. Wt: 268.48
InChI Key: OOEJMUOZUDREAD-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO. It has an average mass of 268.479 Da and a monoisotopic mass of 267.915192 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-iodo-2-methoxybenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloro-3-iodo-2-methoxybenzene are not available, benzene derivatives typically undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

1-Chloro-3-iodo-2-methoxybenzene has a molecular formula of CHClIO, an average mass of 268.479 Da, and a monoisotopic mass of 267.915192 Da .

Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

1-Chloro-3-iodo-2-methoxybenzene is an aromatic compound with a benzene ring substituted by chlorine, iodine, and a methoxy group. It participates in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring. A two-step mechanism is proposed for these reactions:

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-3-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEJMUOZUDREAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-iodo-2-methoxybenzene

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